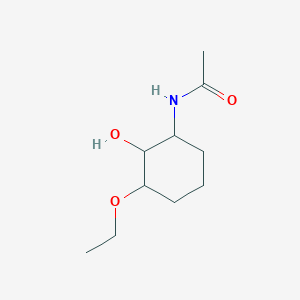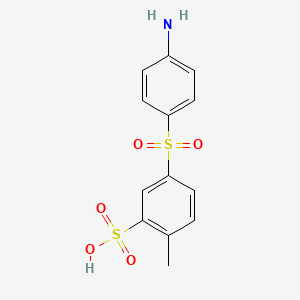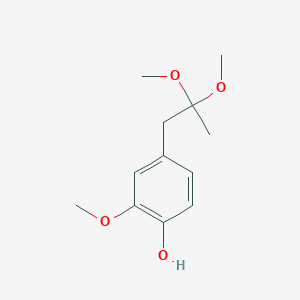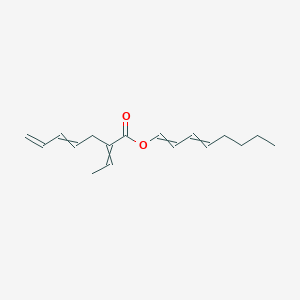
octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate: is an organic compound characterized by its unique structure, which includes conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate can be achieved through the co-oligomerization of butadiene and carbon dioxide catalyzed by tertiary phosphine-palladium complexes. This reaction typically occurs under mild conditions of temperature and pressure (70°C, 100 atm) to yield the desired esters .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens and halogenating agents are frequently employed.
Major Products: The major products formed from these reactions include epoxides, saturated esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate is used as a building block for the synthesis of more complex molecules. Its conjugated double bonds make it a valuable intermediate in organic synthesis .
Biology and Medicine:
Industry: In industry, this compound can be used in the production of polymers and other materials due to its reactive double bonds, which allow for various polymerization reactions .
Mécanisme D'action
The mechanism by which octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate exerts its effects involves the reactivity of its conjugated double bonds. These bonds can participate in electrophilic and nucleophilic addition reactions, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Ethyl decadienoate: Known for its use in flavors and perfumery.
2,6-Octadienal: Another compound with conjugated double bonds, used in various chemical applications.
Uniqueness: Octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate is unique due to its specific structure, which includes both octadienyl and ethylidene groups.
Propriétés
Numéro CAS |
94698-90-5 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
octa-1,3-dienyl 2-ethylidenehepta-4,6-dienoate |
InChI |
InChI=1S/C17H24O2/c1-4-7-9-10-11-13-15-19-17(18)16(6-3)14-12-8-5-2/h5-6,8,10-13,15H,2,4,7,9,14H2,1,3H3 |
Clé InChI |
LCSQBGWJHBHIHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=COC(=O)C(=CC)CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)
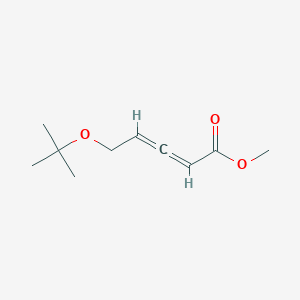
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
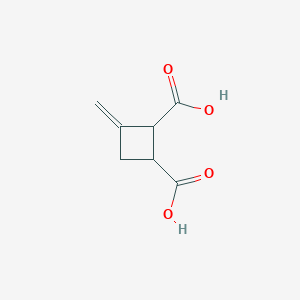


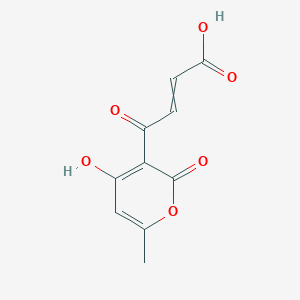
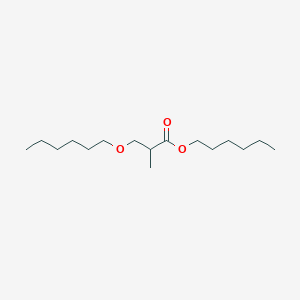
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

